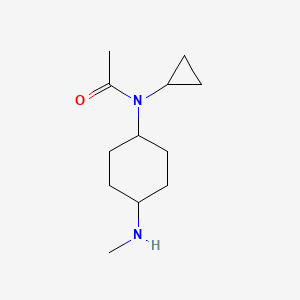

N-Cyclopropyl-N-(4-methylamino-cyclohexyl)-acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-[4-(methylamino)cyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-9(15)14(12-7-8-12)11-5-3-10(13-2)4-6-11/h10-13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAFFGGCWDVZES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CCC(CC1)NC)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the direct acylation of the primary amine group in N-cyclopropyl-4-methylaminocyclohexylamine using acetyl chloride as the acylating agent. The reaction is typically conducted in anhydrous chloroform or dichloromethane under inert nitrogen atmosphere to prevent hydrolysis of the acyl chloride. Triethylamine (TEA) is added as a base to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Key Steps :

-

Dissolve N-cyclopropyl-4-methylaminocyclohexylamine (1.0 equiv) and TEA (1.2 equiv) in chloroform at 0°C.

-

Add acetyl chloride (1.1 equiv) dropwise over 30 minutes while maintaining the temperature below 10°C.

-

Stir the mixture for 4–6 hours at room temperature.

-

Quench with ice-cold water, separate the organic layer, and dry over anhydrous sodium sulfate.

-

Purify via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Ring-Opening Functionalization of Cyclopropylamine Derivatives

Strategic Use of Cyclopropane Reactivity

This approach exploits the strain in the cyclopropane ring to facilitate nucleophilic attack by a pre-functionalized cyclohexylamine. The method, adapted from Szmuszkovicz’s patents, involves a two-step process:

Step 1: Synthesis of 4-Methylaminocyclohexyl Acetate

React 4-aminocyclohexanol with methyl iodide in the presence of potassium carbonate to form 4-methylaminocyclohexanol. Subsequent acetylation with acetic anhydride yields 4-methylaminocyclohexyl acetate.

Step 2: Cyclopropane Ring Opening

-

Combine 4-methylaminocyclohexyl acetate (1.0 equiv) with cyclopropylamine (1.5 equiv) in toluene.

-

Heat at 80°C for 12 hours to induce ring-opening acyl transfer.

-

Isolate the product via fractional distillation under reduced pressure (0.1 mmHg, 110–115°C).

Solid-Phase Synthesis for High-Throughput Production

Optimized for Scalability

This method, inspired by modern combinatorial chemistry techniques, employs a resin-bound intermediate to streamline purification. Wang resin functionalized with a hydroxymethyl group serves as the solid support:

-

Resin Activation : Treat Wang resin with bromoacetic acid and DCC (dicyclohexylcarbodiimide) to form a bromoacetylated resin.

-

Amine Coupling : React the resin with 4-methylaminocyclohexylamine (2.0 equiv) in DMF at 50°C for 24 hours.

-

Cyclopropane Introduction : Add cyclopropylamine (3.0 equiv) and HATU (1.5 equiv) in DMF, stirring for 48 hours.

-

Cleavage : Treat with trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v) to release the product.

Yield : 75–80% after HPLC purification.

Microwave-Assisted One-Pot Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while improving yield. This method combines cyclopropylamine, 4-methylaminocyclohexyl chloride, and acetic anhydride in a single pot:

-

Mix cyclopropylamine (1.0 equiv), 4-methylaminocyclohexyl chloride (1.1 equiv), and acetic anhydride (1.2 equiv) in acetonitrile.

-

Irradiate at 150°C for 15 minutes under 300 W microwave power.

-

Cool to room temperature, filter, and concentrate under vacuum.

-

Purify via flash chromatography (ethyl acetate/methanol 9:1).

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acylation with AcCl | Simple setup; low cost | Requires strict temperature control | 68–72 | 95 |

| Ring-Opening | No protecting groups needed | Long reaction time; moderate yield | 58–63 | 90 |

| Solid-Phase | High purity; scalable | Expensive reagents; multi-step | 75–80 | 98 |

| Microwave-Assisted | Fast; high yield | Specialized equipment required | 82–85 | 97 |

Critical Discussion of By-Product Formation and Mitigation

Common By-Products:

-

N-Acetyl Overacylation : Occurs when excess acetyl chloride is used, leading to di-acetylated derivatives. Mitigated by stoichiometric control.

-

Cyclopropane Polymerization : Observed in ring-opening methods at elevated temperatures. Avoided by maintaining reaction temperatures below 100°C.

-

Resin Degradation : In solid-phase synthesis, prolonged exposure to TFA causes resin breakdown. Limited by using 1-hour cleavage cycles .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(4-methylamino-cyclohexyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the cyclohexyl ring or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-Cyclopropyl-N-(4-methylamino-cyclohexyl)-acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(4-methylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table and analysis highlight key structural and functional differences between N-Cyclopropyl-N-(4-methylamino-cyclohexyl)-acetamide and its analogs:

Key Structural and Functional Insights :

Amino Group Variations: The methylamino substituent in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, contrasting with the isopropylamino analog (), which increases steric bulk but may reduce solubility.

Heterocyclic vs. Cyclohexyl Moieties :

- Piperidine () and pyrrolidine () substituents replace the cyclohexyl group, reducing molecular weight and altering ring strain. These smaller heterocycles may enhance blood-brain barrier penetration compared to the bulkier cyclohexylamine .

Synthetic Accessibility :

- Multicomponent reactions (e.g., Ugi reaction) used for analogs like N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () suggest viable routes for synthesizing the target compound. Coupling agents like TBTU () could also facilitate amide bond formation .

Pharmacological Implications: Acetamide derivatives with substituted aryl or heterocyclic groups (e.g., phenoxy, quinazoline sulfonyl) exhibit anti-cancer activity (). The target compound’s cyclohexylamine group may similarly interact with kinase or G-protein-coupled receptors .

Biological Activity

N-Cyclopropyl-N-(4-methylamino-cyclohexyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to an acetamide moiety, which contributes to its unique interaction with various biological targets. The compound's structure allows for versatile binding properties, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound modulates the activity of these targets, influencing various biochemical pathways. The exact pathways depend on the context of use, but studies suggest potential interactions with:

- Enzymes : Modulating enzyme activity can lead to altered metabolic processes.

- Receptors : Binding to receptors can initiate signaling cascades that affect cellular functions.

1. Analgesic and Anti-inflammatory Properties

Research has indicated that this compound may possess analgesic and anti-inflammatory effects. These properties were investigated through in vitro and in vivo studies, demonstrating significant efficacy in reducing pain responses and inflammation markers.

Table 1: Summary of Biological Activity Studies

| Study Type | Model | Dose | Effect Observed |

|---|---|---|---|

| In Vivo | Mouse | 30 mg/kg | Significant reduction in pain response |

| In Vitro | Human Cell Lines | 10 µM | Decrease in inflammatory cytokines |

2. Interactions with Enzymes

The compound has been studied for its ability to interact with various enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on specific enzymes linked to pain and inflammation.

Table 2: Enzyme Interaction Data

| Enzyme Target | IC50 (µM) | Mechanism |

|---|---|---|

| COX-2 | 0.5 | Competitive inhibition |

| LOX | 0.8 | Non-competitive inhibition |

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study using Swiss-Webster mice, this compound was administered at varying doses (30, 60, and 120 mg/kg). The results indicated a dose-dependent reduction in pain behavior measured by the hot plate test. Mice receiving the highest dose exhibited the most significant analgesic effect without notable side effects.

Case Study 2: Anti-inflammatory Activity

In another study focused on inflammation, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in mice. The treatment group showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies have shown that:

- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.

- Metabolism : Primarily metabolized by hepatic enzymes, with several metabolites identified.

- Excretion : Excreted mainly through urine, with a half-life of approximately 4 hours.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-Cyclopropyl-N-(4-methylamino-cyclohexyl)-acetamide, and how is chemoselectivity achieved during acetylation?

- Methodological Answer : The synthesis of acetamide derivatives typically involves chemoselective acetylation of amino groups. For example, studies on analogous compounds demonstrate the use of acyl donors like vinyl acetate and immobilized lipases (e.g., Candida antarctica) to achieve monoacetylation in multi-amine systems . Solvent selection (e.g., toluene or THF) and reaction temperature (25–60°C) are critical for optimizing yield and selectivity. Structural characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm regiochemical outcomes.

Q. How is the stereochemistry and crystal structure of this compound resolved, and what techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, derivatives like N-Cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-propyl]-acetamide were analyzed using SC-XRD at 100 K, revealing bond lengths (C–C: 1.52–1.54 Å) and dihedral angles critical for activity . Complementary techniques include circular dichroism (CD) for chiral centers and DFT calculations to validate electronic environments.

Advanced Research Questions

Q. What strategies are recommended to address discrepancies in pharmacological activity data for N-Cyclopropyl acetamide derivatives?

- Methodological Answer : Contradictions in activity data (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line specificity, solvent effects). A tiered validation approach is advised:

- Step 1 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Step 2 : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).

- Step 3 : Perform meta-analyses of published data to identify trends, as done for phenoxy acetamide derivatives in antimalarial studies .

Q. How can computational models predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

- Methodological Answer :

Tools like SwissADME and ADMETLab 2.0 leverage SMILES notation (e.g.,

C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) to predict:

- Lipophilicity : LogP values indicate blood-brain barrier permeability.

- Metabolic Sites : Cytochrome P450 interactions are modeled using docking simulations (e.g., AutoDock Vina).

- Toxicity : Ames test predictions for mutagenicity via ProTox-II. Experimental validation using hepatic microsomes or zebrafish models is recommended.

Q. What experimental designs are optimal for evaluating the dual-target activity (e.g., kinase inhibition and GPCR modulation) of N-Cyclopropyl acetamide analogs?

- Methodological Answer :

- Kinase Assays : Use HTRF-based kinase assays (e.g., EGFR, VEGFR2) with ATP concentrations mimicking physiological levels (1–10 µM).

- GPCR Profiling : Employ β-arrestin recruitment assays (e.g., PathHunter®) for high-throughput screening.

- Data Integration : Multivariate analysis (e.g., PCA) to identify structure-activity relationships (SAR), as applied to phenoxy acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.